5-(2-(Cyclopropylmethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine
Overview
Description
5-(2-(Cyclopropylmethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine is a heterocyclic compound that features a pyrimidine ring fused with a thiazole ring
Preparation Methods
The synthesis of 5-(2-(Cyclopropylmethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the formation of the pyrimidine ring, followed by the introduction of the cyclopropylmethyl group. The thiazole ring can be constructed through a cyclization reaction involving sulfur-containing reagents. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
5-(2-(Cyclopropylmethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or thiazole rings are replaced by other nucleophiles.
Cyclization: Further cyclization reactions can modify the structure to create more complex heterocyclic systems.
Scientific Research Applications
5-(2-(Cyclopropylmethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-(Cyclopropylmethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 5-(2-(Cyclopropylmethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine include other pyrimidine-thiazole derivatives These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties For instance, compounds with different alkyl or aryl groups attached to the pyrimidine or thiazole rings may exhibit different levels of activity or selectivity towards specific targets
Properties
IUPAC Name |
5-[2-(cyclopropylmethyl)pyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c1-7-11(17-12(13)15-7)9-4-5-14-10(16-9)6-8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUROYAJOMCTFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)CC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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